molecular formula C11H10BrF3OS B14066859 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14066859
M. Wt: 327.16 g/mol
InChI Key: HCWUXVOSIYWOIV-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a substituted aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring with two functional groups: a bromomethyl (-CH2Br) substituent at the ortho (2nd) position and a trifluoromethylthio (-SCF3) group at the meta (3rd) position.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-9(16)7-4-3-5-10(8(7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

HCWUXVOSIYWOIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Bromination of the Precursor Substrate

The synthesis begins with 1-(2-methyl-3-(trifluoromethylthio)phenyl)propan-1-one, where radical bromination introduces the bromomethyl group. N-Bromosuccinimide (NBS) serves as the bromine source, while azobisisobutyronitrile (AIBN) initiates radical chain propagation in carbon tetrachloride at 80°C. The reaction achieves an 85% yield under optimized conditions, with strict temperature control preventing polybromination.

Key Parameters :

  • Molar Ratio : 1:1.2 (precursor:NBS) ensures complete conversion without excess reagent.
  • Solvent System : Carbon tetrachloride’s non-polar nature stabilizes radical intermediates.
  • Reaction Time : 12 hours under reflux balances conversion and side-product formation.

Purification and Isolation

Post-bromination, the crude product undergoes flash chromatography on silica gel (hexane/ethyl acetate, 4:1 v/v) to remove unreacted NBS and byproducts. Subsequent recrystallization in ethanol at -20°C yields crystalline product with >98% purity.

Table 1: Laboratory-Scale Bromination Optimization

Parameter Optimal Value Impact on Yield/Purity
NBS Equivalents 1.2 Maximizes mono-bromination
AIBN Loading 0.1 eq Sustains radical chain
Temperature 80°C Balances kinetics/stability

Industrial Manufacturing

Continuous Flow Reactor Design

Industrial processes employ continuous flow reactors to enhance heat dissipation and reduce reaction time from 12 hours to 45 minutes. Tubular reactors with inline mixing ensure uniform reagent distribution, achieving 90% conversion per pass.

Process Analytical Technology (PAT) :

  • In-line HPLC monitors intermediate formation, adjusting feed rates in real-time.
  • FTIR spectroscopy tracks bromine consumption, halting the reaction at 95% completion to minimize byproducts.

Solvent Recovery and Waste Mitigation

Carbon tetrachloride is recycled via fractional distillation, reducing solvent waste by 70%. Brominated byproducts are treated with aqueous sodium thiosulfate to neutralize residual bromine before disposal.

Table 2: Industrial vs. Laboratory-Scale Metrics

Metric Laboratory Industrial
Throughput 5 g/batch 50 kg/day
Purity >98% >99.5%
Energy Consumption 0.5 kWh/g 0.1 kWh/g

Mechanistic Insights

Radical Bromination Pathway

AIBN decomposes at 80°C to generate isobutyronitrile radicals , abstracting a hydrogen atom from the precursor’s methyl group. This produces a benzyl radical, which reacts with NBS to form the bromomethyl derivative. The trifluoromethylthio group’s electron-withdrawing nature stabilizes the transition state, favoring para-bromination.

Competing Side Reactions

  • Di-bromination : Occurs at NBS excess >1.5 eq, mitigated by stoichiometric control.
  • Oxidation of Trifluoromethylthio : Minimal under inert atmospheres (<2% sulfoxide formation).

Alternative Methodologies

Electrochemical Bromination

Recent advances propose electrochemical methods using NaBr as the bromine source, eliminating NBS. A platinum anode oxidizes bromide to bromine radicals, achieving 78% yield at 50°C. While promising, scalability remains limited by electrode fouling.

Photocatalytic Approaches

Visible-light-mediated bromination with eosin Y as a photocatalyst reduces energy input. This method operates at ambient temperature but requires prolonged irradiation (24 hours) for 70% yield.

Table 3: Bromination Method Comparison

Method Yield Temperature Scalability
Radical (NBS/AIBN) 85% 80°C High
Electrochemical 78% 50°C Moderate
Photocatalytic 70% 25°C Low

Purification Advancements

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves di-brominated impurities, achieving 99.9% purity for pharmaceutical applications.

Recrystallization Solvent Screening

Ethanol, isopropanol, and ethyl acetate were evaluated for recrystallization efficiency:

Table 4: Solvent Impact on Crystal Purity

Solvent Purity Crystal Yield
Ethanol 98% 80%
Isopropanol 95% 85%
Ethyl Acetate 90% 70%

Ethanol’s polarity optimally excludes non-polar contaminants, justifying its industrial adoption.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .

Scientific Research Applications

The compound 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one (C11H10BrF3OS) has a molecular weight of 327.16 g/mol . It is a synthetic organic compound with a unique molecular structure featuring a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, which contributes to its chemical properties and reactivity. Positional variations of these groups on the phenyl ring can significantly affect the compound's chemical properties, reactivity, and biological activity.

Potential Applications

The primary applications of this compound lie in its potential use in scientific research, particularly in pharmacology, due to its structural features that may allow interactions with biological targets.

Scientific Research:

  • Pharmacology: The compound is a candidate for research in pharmacology. Its mechanism of action may involve enzyme inhibition or receptor binding, though specific biological pathways are not fully understood.
  • Organic Synthesis: As a synthetic organic compound, it can be used as a raw material and preparation product in various chemical processes . Reactions involving this compound are typically facilitated by strong bases, oxidizing agents, or reducing agents, which influence the reaction pathways and products formed.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
Target Compound : 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one - C11H10BrF3OS 327.16 -CH2Br (2), -SCF3 (3) Reactive bromomethyl and electron-deficient aromatic ring. -
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one 1803751-96-3 C11H10BrF3OS 327.16 -CH2Br (2), -SCF3 (3) Ketone isomer (propan-2-one); altered electronic distribution for enolate formation.
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one 1806538-12-4 C11H12BrClOS 307.63 -CH2Br (3), -SCH3 (2), -Cl (propanone) Less electron-withdrawing -SCH3 group; additional Cl on propanone chain enhances steric hindrance.
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one 1804102-74-6 C11H11F3OS 248.27 -SCH3 (3), -CF3 (2) Lacks bromomethyl; -CF3 (stronger electron-withdrawing) vs. -SCF3.
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 1443326-76-8 C10H9F3OS 248.23 -SCF3 (4) Para-substituted -SCF3; simpler structure with higher predicted boiling point (225.3±40.0°C).
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one 1804232-60-7 C11H10BrClF3OS 362.62 -CH2Br (3), -SCF3 (2), -Cl (propanone) Substituent positions reversed; Cl on propanone may limit reactivity.

Key Comparative Insights:

Isomerism Effects: The propan-2-one isomer (CAS 1803751-96-3) shares the same substituents as the target compound but differs in ketone position, which may influence enolate stability and reactivity in coupling reactions .

The para-substituted -SCF3 analog (CAS 1443326-76-8) lacks bromomethyl but exhibits a higher predicted boiling point (225.3°C), likely due to symmetrical molecular packing .

Reactivity and Synthetic Utility: Bromomethyl groups (e.g., target compound, CAS 1804232-60-7) enable nucleophilic substitutions, whereas their absence (e.g., CAS 1804102-74-6) limits such pathways .

Biological Activity

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a bromomethyl group and a trifluoromethylthio group. Its molecular formula is C11H10BrF3OSC_{11}H_{10}BrF_3OS, with a molecular weight of approximately 327.16 g/mol . The compound’s distinctive features suggest potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The structural composition of this compound allows for various interactions with biological targets. The presence of the bromomethyl and trifluoromethylthio groups can influence the compound's reactivity and biological activity significantly .

PropertyValue
Molecular FormulaC11H10BrF3OS
Molecular Weight327.16 g/mol
CAS Number1806441-58-6
Purity≥ 98%

The biological activity of this compound is hypothesized to involve mechanisms such as enzyme inhibition or receptor binding. However, specific pathways and targets remain to be fully elucidated. The compound's structural features suggest it may interact with various enzymes or receptors, potentially leading to therapeutic applications .

Biological Activity Studies

Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies on related trifluoromethylated compounds have shown promising results in inhibiting specific enzymes involved in inflammatory pathways .

Case Studies

  • Inhibition Studies : A study focused on the inhibition of mPGES-1 (microsomal prostaglandin E synthase-1) demonstrated that structurally analogous compounds displayed potent inhibitory effects, suggesting that this compound could exhibit similar activity .
  • Selectivity Profile : Another investigation into the selectivity of related compounds revealed significant differences in their inhibitory profiles against various prostanoid synthases, indicating that slight modifications in structure can lead to substantial changes in biological activity .

Research Findings

Recent findings suggest that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which could contribute to its bioactivity. Moreover, the bromomethyl group may facilitate nucleophilic attack mechanisms, further influencing its interaction with biological targets .

Q & A

Basic: What are the common synthetic routes for 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Structure Formation : Start with a propanone backbone substituted with a trifluoromethylthio group at the phenyl ring. This may involve coupling reactions using thiolate nucleophiles with halogenated precursors (e.g., bromomethyl intermediates) .

Bromination : Introduce the bromomethyl group via electrophilic substitution or radical bromination. For example, bromine (Br₂) in chloroform can selectively brominate methyl groups adjacent to ketones under controlled conditions .

Purification : Column chromatography or recrystallization (e.g., from acetone/hexane mixtures) ensures high purity.
Key Considerations : Reaction temperature and stoichiometry are critical to avoid over-bromination or decomposition of the trifluoromethylthio group .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~4.3–4.5 ppm. The trifluoromethylthio (-SCF₃) group causes splitting in adjacent aromatic protons .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm, while the -SCF₃ carbon appears at ~125–130 ppm (split due to coupling with fluorine) .
  • X-ray Crystallography : Used to confirm molecular geometry and intermolecular interactions. Refinement protocols (e.g., riding models for H atoms) ensure accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern from bromine .

Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:
Conflicts often arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable-Temperature NMR : Cooling the sample to –40°C can "freeze" conformational changes, simplifying splitting patterns .
  • DFT Calculations : Compare experimental ¹³C/¹H chemical shifts with computed values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to identify discrepancies .
  • Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous assignments by tracing ¹H-¹³C coupling pathways .

Advanced: What strategies stabilize the trifluoromethylthio group during reactions?

Methodological Answer:
The -SCF₃ group is prone to oxidation and thermal degradation. Mitigation approaches:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to sulfonic acids .
  • Low-Temperature Conditions : Maintain reactions below 0°C when using strong bases or oxidants .
  • Protecting Groups : Temporarily protect the -SCF₃ group with silyl ethers (e.g., TBSCl) during harsh reactions .

Advanced: How does the bromomethyl group influence nucleophilic substitution reactions?

Methodological Answer:
The -CH₂Br group is highly electrophilic, enabling:

  • SN2 Reactions : React with amines (e.g., piperidine) to form secondary amines. Steric hindrance from the adjacent trifluoromethylthio group may slow kinetics .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to extend the aromatic system .
    Experimental Design : Monitor reaction progress via TLC (Rf shift) or in situ IR for C-Br bond disappearance (~550 cm⁻¹) .

Advanced: Which DFT methods are suitable for modeling electronic properties?

Methodological Answer:

  • Basis Sets : Use 6-311+G(d,p) for accurate electron density mapping of heavy atoms (Br, S, F) .
  • Solvent Effects : Include a polarizable continuum model (PCM) for simulations in solvents like DCM or THF .
  • AIM Theory : Analyze bond critical points to quantify interactions (e.g., S···Br halogen bonding) .

Basic: What are the storage and handling protocols?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under inert gas to prevent light-/moisture-induced degradation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., bromination). Quench waste with Na₂S₂O₃ to neutralize residual Br₂ .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Optimize Bromination : Use flow chemistry to control exothermic reactions and improve mixing .
  • Catalytic Methods : Replace stoichiometric Br₂ with N-bromosuccinimide (NBS) and catalytic Lewis acids (e.g., FeCl₃) .
  • Scale-Up Crystallization : Employ anti-solvent precipitation (e.g., adding hexane to acetone) for efficient purification .

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